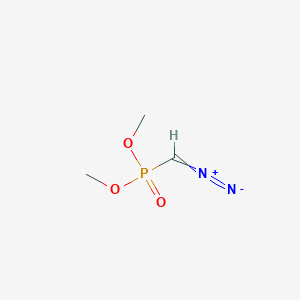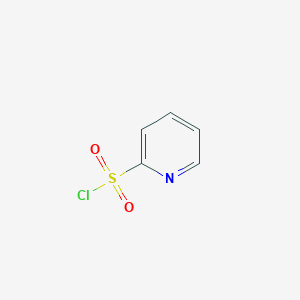![molecular formula C14H13NO3S B029074 6,11-Dihidro-6-metil-dibenzo[c,f][1,2]tiazepin-11-ol 5,5-Dióxido CAS No. 26638-56-2](/img/structure/B29074.png)
6,11-Dihidro-6-metil-dibenzo[c,f][1,2]tiazepin-11-ol 5,5-Dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide is a chemical compound with the molecular formula C14H12ClNO3S and a molecular weight of 309.77 g/mol . It is a derivative of dibenzo(c,f)(1,2)thiazepine, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on its structure .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology, it has been studied for its potential effects on cellular processes and as a tool for understanding biochemical pathways . In medicine, it is investigated for its potential therapeutic properties, including its effects on certain diseases . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
Target of Action
It’s known that similar compounds often interact with receptors in the central nervous system .
Mode of Action
It’s suggested that it may inhibit inflammation and activation of microglia, decrease pro-inflammatory cytokine release, and reduce ROS release and NF-κB activation .
Biochemical Pathways
It’s known to potentially affect pathways related to inflammation and neurocognitive function .
Result of Action
Clinically, this compound is suggested to improve anxiety symptoms, neurocognitive function, and memory . It may also attenuate mechanical allodynia, an effect that could be mediated by certain receptors .
Métodos De Preparación
The synthesis of 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide involves several steps. One common synthetic route includes the reaction of 3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine with appropriate reagents to introduce the hydroxyl group at the 11th position and the dioxide groups at the 5th and 5th positions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and methanol, and the reactions are carried out under controlled temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions may involve halogenation or nitration using reagents such as chlorine or nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups .
Comparación Con Compuestos Similares
6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide can be compared with other similar compounds, such as 3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol and 3,11-dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine 5,5-dioxide . These compounds share a similar core structure but differ in the presence and position of substituents like chlorine and hydroxyl groups . The uniqueness of 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9,14,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSLQBECAIORT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949470 |
Source


|
| Record name | 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26638-56-2 |
Source


|
| Record name | Dibenzo(c,f)(1,2)thiazepin-11-ol, 6,11-dihydro-6-methyl-, 5,5-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)






